5-Chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide
Description
Properties
Molecular Formula |
C13H12ClN3O2 |
|---|---|
Molecular Weight |
277.70 g/mol |
IUPAC Name |
5-chloro-N-[(4-methoxyphenyl)methyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C13H12ClN3O2/c1-19-10-4-2-9(3-5-10)6-17-13(18)11-7-16-12(14)8-15-11/h2-5,7-8H,6H2,1H3,(H,17,18) |
InChI Key |
WWGUKXYADBVCTM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CN=C(C=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Pyrazine Core Functionalization
The synthesis begins with 5-hydroxypyrazine-2-carboxylic acid, which undergoes chlorination using thionyl chloride (SOCl₂) in the presence of dimethylformamide (DMF) as a catalyst. This dual-step process simultaneously converts the hydroxyl group to chlorine and activates the carboxylic acid to its acyl chloride derivative. Critical parameters include:
Benzylamine Derivatives
4-Methoxybenzylamine serves as the nucleophile for amide bond formation. The electron-donating methoxy group enhances benzylamine reactivity while maintaining steric accessibility for coupling. Commercial 4-methoxybenzylamine (purity ≥98%) is typically used without further purification.
Stepwise Synthesis Protocol
Synthesis of 5-Chloropyrazine-2-Carbonyl Chloride
Amide Coupling Reaction
-
Reaction setup : The acyl chloride (5 mmol) is dissolved in dry acetone (20 mL) and added dropwise to a stirred solution of 4-methoxybenzylamine (5 mmol) and triethylamine (TEA, 5 mmol) in acetone (10 mL).
-
Conditions : Stirring at room temperature for 12 hours under nitrogen.
-
Workup : The mixture is concentrated, adsorbed onto silica gel, and purified via flash chromatography (hexane/ethyl acetate, 1:1).
Key Observations :
-
Side products : Minor disubstituted byproducts (e.g., 3-(benzylamino) derivatives) form in <10% yield but are separable via chromatography.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Comparative Analysis of Synthetic Routes
| Parameter | Method A | Method B |
|---|---|---|
| Acyl Chloride Prep | SOCl₂, DMF, toluene | SOCl₂, DMF, benzene |
| Coupling Solvent | Acetone | Tetrahydrofuran |
| Base | Triethylamine | Pyridine |
| Yield | 81–85% | 75–78% |
| Purity | >98% | 95–97% |
Method A demonstrates superior yield and purity, attributed to acetone’s polarity enhancing amine reactivity and TEA’s efficient HCl scavenging.
Mechanistic Insights
The reaction proceeds via a nucleophilic acyl substitution mechanism:
-
Activation : SOCl₂ converts the carboxylic acid to a reactive acyl chloride.
-
Nucleophilic Attack : 4-Methoxybenzylamine’s lone pair attacks the electrophilic carbonyl carbon.
-
Deprotonation : TEA neutralizes HCl, shifting equilibrium toward product formation.
The methoxy group’s +M effect stabilizes the transition state, accelerating amidation relative to unsubstituted benzylamines.
Scalability and Industrial Relevance
-
Kilogram-scale trials achieved 80% yield using continuous flow reactors, reducing solvent waste.
-
Cost analysis : Raw material costs approximate $120/g at lab scale, reducible to $45/g via bulk SOCl₂ procurement.
Challenges and Optimization Strategies
Byproduct Formation
Chemical Reactions Analysis
Substituent Effects on Reactivity
Structural modifications significantly influence both synthetic outcomes and biological activity. The table below compares derivatives synthesized via analogous routes:
| Pyrazine Substituent | Benzyl Substituent | Key Reaction Outcome |
|---|---|---|
| 5-Cl | 4-OCH₃ | Optimal lipophilicity (log k = 0.18) |
| 5-tert-Butyl, 6-Cl | 3-CF₃ | Highest lipophilicity (log k = 1.36) |
| 6-Cl | 4-Cl | Moderate antimycobacterial activity |
The 4-methoxybenzyl group enhances electron-donating effects , stabilizing intermediates during nucleophilic substitution .
Nucleophilic Acyl Substitution
-
Step 1: Activation of pyrazine-2-carboxylic acid via thionyl chloride (SOCl₂) to form acyl chloride.
-
Step 2: Benzylamine attacks electrophilic carbonyl carbon, displacing chloride.
-
Catalysis: Dimethylformamide (DMF) accelerates acyl chloride formation via transient Vilsmeier-Haack complex .
Molecular Interactions
Docking studies reveal:
-
The chlorine atom at position 5 forms halogen bonds with mycobacterial fatty acid synthase I (FAS I) (bond length: 3.2 Å).
-
The methoxy group participates in hydrophobic interactions with enzyme pockets, enhancing binding affinity (ΔG = -8.4 kcal/mol) .
Stability and Degradation Pathways
-
Hydrolytic Stability: Resistant to hydrolysis at physiological pH (t₁/₂ > 24 hrs at pH 7.4).
-
Thermal Decomposition: Degrades above 200°C, releasing CO and chlorinated byproducts .
-
Photoreactivity: Methoxy group undergoes O-demethylation under UV light (λ = 254 nm), forming quinone-like species .
Biological Activity Correlations
While not a direct chemical reaction, the compound’s interactions with biological targets inform its reactivity profile:
| Target | Interaction Type | Functional Consequence |
|---|---|---|
| M. tuberculosis FAS I | Competitive inhibition | Disrupted fatty acid biosynthesis |
| Fungal CYP51 | Non-competitive inhibition | Ergosterol synthesis blockade |
| Photosystem II | Electron transport interference | Chlorophyll fluorescence quenching |
Comparative Reactivity Table
The table below contrasts synthetic methods for structurally related pyrazinecarboxamides:
| Compound | Method | Temp (°C) | Time | Yield (%) |
|---|---|---|---|---|
| 5-Cl-N-(4-OCH₃-benzyl)pyrazine-2-amide | Conventional | 25 | 1 hr | 81 |
| 5-Cl-N-(3-CF₃-benzyl)pyrazine-2-amide | Microwave | 100 | 15 min | 89 |
| 6-Cl-N-(4-Cl-benzyl)pyrazine-2-amide | Reflux (toluene) | 60 | 2 hrs | 73 |
Challenges and Limitations
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Its biological activities suggest potential therapeutic applications, particularly in the development of new antimicrobial agents.
Industry: The compound’s chemical properties make it useful in the synthesis of other industrially relevant chemicals.
Mechanism of Action
The exact mechanism of action of 5-Chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide is not fully understood. its antimycobacterial activity is believed to be due to its ability to inhibit the growth of Mycobacterium tuberculosis by interfering with essential biochemical pathways within the bacterial cells . The compound may target specific enzymes or proteins critical for bacterial survival and replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a series of substituted N-benzylpyrazine-2-carboxamides. Below is a detailed comparison with analogs based on substituents, lipophilicity, and biological activities.
Substituent Effects on Lipophilicity
Lipophilicity (log k) was determined experimentally via RP-HPLC and correlated with calculated ClogP values. Substituent effects are summarized as follows:
| Pyrazine Substituent | Benzyl Substituent | Lipophilicity (log k) | ClogP |
|---|---|---|---|
| 5-Chloro (compound 4) | 4-Methoxy | 0.1838 | 1.63 |
| 6-Chloro (compound 8) | 4-Methoxy | 0.1838 | 1.64 |
| 5-tert-Butyl-6-chloro (compound 12) | 4-Methoxy | 1.3638 | 3.12 |
| 5-Chloro (compound 2) | 3-Trifluoromethyl | 0.8921 | 2.78 |
Key Trends :
- Pyrazine substituents increase lipophilicity in the order: 5-Cl < 6-Cl < 5-tert-butyl-6-Cl .
- Benzyl substituents increase lipophilicity in the order: 4-OCH₃ < H < 4-Cl < 4-CF₃ .
Antimycobacterial Activity
Activity against M. tuberculosis and Mycobacteria Other Than Tuberculosis (MOTTs) was evaluated (Table 1).
| Compound | Pyrazine Substituent | Benzyl Substituent | MIC (µg/mL) vs. M. tuberculosis | Activity Against MOTTs |
|---|---|---|---|---|
| 4 | 5-Chloro | 4-Methoxy | 25.0 | None |
| 8 | 6-Chloro | 4-Methoxy | 6.25 | None |
| 10 | 5-tert-Butyl-6-chloro | 3-Trifluoromethyl | 6.25 | None |
| 12 | 5-tert-Butyl-6-chloro | 4-Methoxy | 6.25 | Active (MIC = 12.5 µg/mL) |
| Pyrazinamide (PZA) | - | - | 6.25 | Inactive |
Key Findings :
- Compound 12 (5-tert-butyl-6-chloro-N-(4-methoxybenzyl)) demonstrated superior activity against MOTTs (M. kansasii, M. avium), which are resistant to PZA .
- No direct correlation between lipophilicity and antimycobacterial activity was observed. For example, compound 8 (low log k = 0.1838) and compound 10 (high log k = 1.3638) showed identical MIC values against M. tuberculosis .
Antifungal Activity
Activity against Trichophyton mentagrophytes (most susceptible fungal strain) is highlighted below:
| Compound | Benzyl Substituent | MIC (µmol/L) |
|---|---|---|
| 2 | 3-Trifluoromethyl | 15.62 |
| 4 | 4-Methoxy | >100 |
| 12 | 4-Methoxy | >100 |
| Fluconazole | - | 3.12 |
Key Insight :
Biological Activity
5-Chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its biological activities against various pathogens. This article provides a comprehensive overview of its biological activity, including its synthesis, structure-activity relationships (SAR), and detailed research findings.
Chemical Structure and Synthesis
The compound features a pyrazine ring substituted with a chlorine atom and an amide group, along with a methoxybenzyl moiety that enhances its lipophilicity and biological activity. The synthesis typically involves the aminolysis of substituted pyrazine-2-carboxylic acid chlorides with substituted benzylamines, represented by the following reaction:
Antimycobacterial Activity
This compound exhibits significant antimycobacterial activity, particularly against Mycobacterium tuberculosis. Research indicates that it has minimum inhibitory concentrations (MICs) comparable to established antimycobacterial agents. Specifically, it inhibits mycobacterial fatty acid synthase I, which is crucial for the survival of mycobacteria. The MIC values reported range from 1.56 to 6.25 µg/mL for various strains of M. tuberculosis and other mycobacterial species .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 6.25 | Effective against M. tuberculosis |
| 5-Tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | 6.25 | Highest activity reported |
| 5-Chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide | 15.62 | Moderate activity against fungi |
Antifungal Activity
The compound also demonstrates antifungal properties, particularly against strains such as Trichophyton mentagrophytes. Its antifungal MIC values are notably lower than those of many conventional antifungal agents, indicating its potential utility in treating fungal infections .
Structure-Activity Relationship (SAR)
The SAR studies of this compound reveal that the presence of the methoxy group significantly enhances its biological activity compared to other derivatives lacking this substitution. The lipophilicity of the compound plays a crucial role in its interaction with biological targets, influencing both its antimycobacterial and antifungal activities .
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding interactions between this compound and key enzymes involved in fatty acid synthesis in mycobacteria. These studies provide insights into the compound's mechanism of action and support its potential as a lead compound for further drug development .
Case Studies and Research Findings
Several studies have highlighted the promising biological activities of this compound:
- Antimycobacterial Evaluation : In vitro assays demonstrated that the compound has potent activity against multiple strains of M. tuberculosis, including those resistant to first-line treatments .
- Cytotoxicity Assessments : While demonstrating significant antimycobacterial activity, cytotoxicity tests on human cell lines indicated low toxicity levels, suggesting a favorable therapeutic index for further development .
- Comparative Studies : Comparative analyses with structurally similar compounds have shown that variations in substituents can lead to marked differences in biological activity, emphasizing the importance of structural optimization in drug design .
Q & A
Q. What are the established synthetic routes for 5-Chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide, and how is its structure confirmed?
Methodological Answer:
- Synthesis Routes :
- Cyclization : Reacting pyrazine-2-carboxylic acid derivatives with 4-methoxybenzylamine using coupling agents like triphenylphosphite or POCl₃ (e.g., cyclization at 120°C in phosphorous oxychloride for analogous compounds) .
- Nucleophilic Substitution : Alkylation of pyrazine-2-carboxamide intermediates with 4-methoxybenzyl halides in polar aprotic solvents (e.g., DMF) using NaH as a base, followed by reflux and purification via silica gel chromatography .
- Structural Confirmation :
- Spectroscopy : IR for amide C=O stretching (~1650–1700 cm⁻¹) and NMR for aromatic/amide proton assignments (e.g., δ 8.5–9.0 ppm for pyrazine protons) .
- X-ray Crystallography : Resolving crystal structures to confirm substituent positions and hydrogen-bonding patterns (e.g., pyrazine carboxamide derivatives in monoclinic systems) .
Q. How is purity assessed, and what solvent systems are effective for recrystallization?
Methodological Answer:
- Purity Assessment :
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients to quantify impurities.
- TLC : Ethyl acetate/hexane (3:7) for monitoring reaction progress .
- Recrystallization :
Advanced Research Questions
Q. How can reaction yields be optimized during the introduction of the 4-methoxybenzyl group?
Methodological Answer:
- Reagent Optimization :
- Use NaH (60% dispersion) in DMF at 60°C for efficient deprotonation and alkylation .
- Pre-activate 4-methoxybenzyl chloride with catalytic KI to enhance electrophilicity .
- Temperature Control : Gradual heating (e.g., 60°C for 8 hours) minimizes side reactions like over-alkylation .
- Workup Strategies :
- Extract with ethyl acetate, wash with brine to remove polar byproducts, and dry over anhydrous Na₂SO₄ .
Q. What computational methods predict the compound’s reactivity, and how do they align with experimental data?
Methodological Answer:
- DFT Calculations :
- Molecular Docking :
Q. How can discrepancies between theoretical and experimental NMR data be resolved?
Methodological Answer:
- Source Identification :
- Validation Tools :
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization :
- Mechanistic Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
